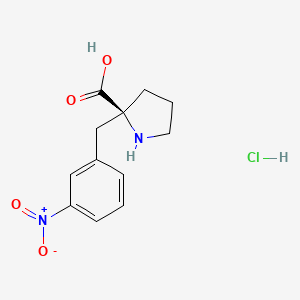
1-(3,5-Diméthyl-2-thiényl)éthan-1-one
Vue d'ensemble
Description
“1-(3,5-Dimethyl-2-thienyl)ethan-1-one” is a chemical compound with the molecular formula C8H10OS . It is also known by other names such as “2-Acetyl-3,5-dimethylthiophene”, “1-(3,5-Dimethylthien-2-yl)ethan-1-one”, and "Ethanone, 1-(3,5-dimethyl-2-thienyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethyl-2-thienyl)ethan-1-one” can be represented by the InChI string: "InChI=1S/C8H10OS/c1-5-4-9-8 (7 (3)11)6 (2)10-5/h4H,1-3H3" . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“1-(3,5-Dimethyl-2-thienyl)ethan-1-one” has a molecular weight of 154.23 . Other physical and chemical properties such as melting point, boiling point, and density are mentioned on ChemicalBook , but specific values are not provided.Applications De Recherche Scientifique
Rôle en chimie médicinale
Les analogues à base de thiophène, tels que "1-(3,5-Diméthyl-2-thiényl)éthan-1-one", ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela fait de "this compound" un candidat potentiel pour de telles applications.
Semi-conducteurs organiques
Les molécules à médiation thiophénique jouent un rôle important dans l'avancement des semi-conducteurs organiques . Cela suggère que "this compound" pourrait être utilisé dans le développement de nouveaux matériaux semi-conducteurs.
Transistors à effet de champ organiques (OFET)
Le composé pourrait également être utilisé dans la fabrication de transistors à effet de champ organiques (OFET) , qui sont cruciaux dans le domaine de l'électronique.
Diodes électroluminescentes organiques (OLED)
“this compound” pourrait potentiellement être utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) , qui sont largement utilisées dans la technologie d'affichage.
Matériaux photochromes
La recherche a montré que des composés similaires présentent un photochromisme lors de l'irradiation avec une lumière UV . Cela suggère que "this compound" pourrait potentiellement être utilisé dans le développement de matériaux photochromes.
Synthèse de chalcones
Les condensations aldoliques sont importantes en synthèse organique, offrant un bon moyen de former des cétones α,β-insaturées connues sous le nom de chalcone . "this compound" pourrait potentiellement être utilisé dans de telles réactions.
Propriétés biologiques
Les dérivés du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela suggère que "this compound" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.
Mode of Action
Based on its structural similarity to other antimicrobial agents , it may interact with its targets by binding to or inhibiting their active sites, thereby disrupting their normal function.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
If it indeed has antimicrobial activity , it could lead to the death of microbial cells by disrupting essential cellular processes.
Propriétés
IUPAC Name |
1-(3,5-dimethylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKRVVWJCNTZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198436 | |
| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50382-14-4 | |
| Record name | 1-(3,5-Dimethyl-2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050382144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



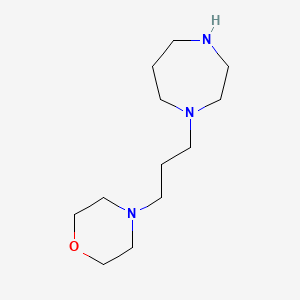

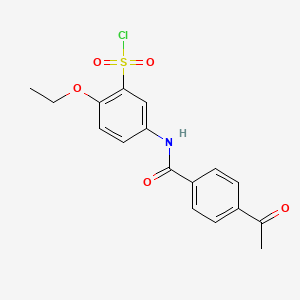
![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)

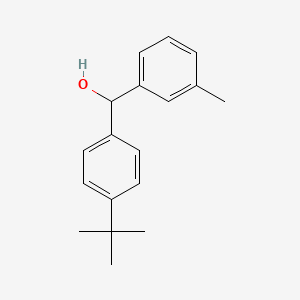
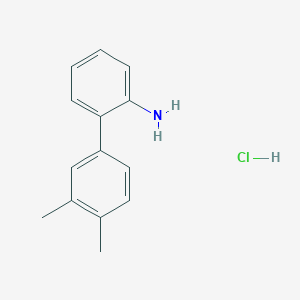
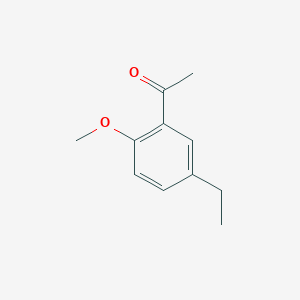
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)



